4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline
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Overview
Description
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine, methyl, and trifluoromethoxy groups
Preparation Methods
The synthesis of 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and the choice of base, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve optimizing these synthetic routes to enhance scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline include:
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline: Differing by the position of the trifluoromethyl group, this compound has distinct electronic properties and reactivity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1189107-44-5 |
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Molecular Formula |
C11H7BrF3NO |
Molecular Weight |
306.08 g/mol |
IUPAC Name |
4-bromo-2-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3 |
InChI Key |
HRERDLOPWAETMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br |
Origin of Product |
United States |
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